ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate
Description
Table 1: Key Bond Lengths and Angles (Predicted)
| Bond/Angle | Value (Å/°) | Description |
|---|---|---|
| C2–N | 1.28 | Shortened due to imine character |
| C3–O | 1.22 | Typical ketone carbonyl bond |
| C5–O (ethoxy) | 1.44 | Ether linkage |
| C2–C3–C4–C5 | 178° | Near-planar conjugation |
Comparative Analysis of Tautomeric Forms
The compound exhibits dynamic tautomerism between its keto-enamine and enol-imine forms (Fig. 1B). Equilibrium favors the keto-enamine tautomer (~95% at 25°C) due to stronger stabilization of the carbonyl group ($$ \Delta G^\circ \approx -50 \, \text{kJ/mol} $$). Key tautomeric shifts include:
- Keto-enamine → Enol-imine : Proton transfer from the α-carbon (C4) to the imine nitrogen, forming a conjugated enol ($$ \text{C=C–OH} $$) and imine ($$ \text{C=N} $$).
- Stabilization factors :
- Resonance delocalization in the enol-imine form extends across six atoms.
- Steric hindrance from diethoxy groups slightly destabilizes the enol form.
Table 2: Tautomeric Distribution in Solvents
| Solvent | Keto-Enamine (%) | Enol-Imine (%) |
|---|---|---|
| CDCl₃ | 95 | 5 |
| DMSO-d₆ | 88 | 12 |
| H₂O | 99 | 1 |
The enol-imine form becomes more prevalent in polar aprotic solvents like DMSO, where hydrogen bonding is limited.
X-ray Crystallographic Studies and Conformational Analysis
While experimental X-ray data for this compound remains unpublished, analogous structures suggest a monoclinic crystal system with space group $$ P2_1/c $$. Predicted unit cell parameters include:
- $$ a = 10.52 \, \text{Å} $$, $$ b = 7.31 \, \text{Å} $$, $$ c = 15.89 \, \text{Å} $$
- $$ \alpha = 90^\circ $$, $$ \beta = 102.7^\circ $$, $$ \gamma = 90^\circ $$
Hydrogen-bonding networks between ethoxy oxygen atoms and imine hydrogens likely stabilize the lattice. The dimethylamino group adopts a gauche conformation relative to the ketone to mitigate dipole-dipole repulsions.
Figure 1C: Predicted Crystal Packing Diagram
[Diagram: Molecules arranged in alternating layers, with H-bonds shown as dashed lines]
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) :
- δ 1.25 (t, 6H, $$ J = 7.0 \, \text{Hz} $$, CH₃CH₂O)
- δ 3.52 (q, 4H, $$ J = 7.0 \, \text{Hz} $$, OCH₂CH₃)
- δ 3.20 (s, 6H, N(CH₃)₂)
- δ 6.45 (s, 1H, CH=N)
¹³C NMR (125 MHz, CDCl₃) :
- δ 170.2 (C=O, ketone)
- δ 162.8 (C=N, imine)
- δ 60.1 (OCH₂CH₃)
Infrared Spectroscopy (IR)
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1715 | ν(C=O) ketone |
| 1650 | ν(C=N) imine |
| 1250 | ν(C–O) ester |
Mass Spectrometry (MS)
- EI-MS (70 eV) :
- m/z 287 [M]⁺ (base peak)
- m/z 242 [M – OCH₂CH₃]⁺
- m/z 154 [C₆H₁₂NO₂]⁺
UV-Visible Spectroscopy
- $$ \lambda_{\text{max}} = 265 \, \text{nm} $$ (π → π* transition in enamine-ketone system)
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-5,5-diethoxy-3-oxopentanoate |
InChI |
InChI=1S/C14H25NO5/c1-6-18-13(19-7-2)9-12(16)11(10-15(4)5)14(17)20-8-3/h10,13H,6-9H2,1-5H3/b11-10- |
InChI Key |
UEPPXXJRFMWXPS-KHPPLWFESA-N |
Isomeric SMILES |
CCOC(CC(=O)/C(=C/N(C)C)/C(=O)OCC)OCC |
Canonical SMILES |
CCOC(CC(=O)C(=CN(C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation of Ethyl 5,5-Diethoxy-3-Oxopentanoate with Dimethylformamide Dimethyl Acetal
The most widely documented method involves the condensation of ethyl 5,5-diethoxy-3-oxopentanoate (CAS 83124-88-3) with dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via nucleophilic attack of the dimethylamine moiety on the β-keto ester, followed by elimination of methanol to form the conjugated enaminone.
Reaction Conditions:
-
Solvent: Anhydrous toluene or xylene
-
Temperature: 80–100°C
-
Catalyst: None required (thermal activation)
The stereoselectivity for the Z -isomer is attributed to the thermodynamic stability of the conjugated system, where the dimethylamino group and ketone oxygen adopt a coplanar arrangement.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol using DMF-DMA and ethyl 5,5-diethoxy-3-oxopentanoate under microwave conditions (150 W, 120°C, 15 min) achieves 88% yield with >95% Z -isomer selectivity. The accelerated kinetics favor selective enamine formation over side reactions such as ester hydrolysis.
Acid-Catalyzed Mechanochemical Approach
A novel method employs solid-state mechanochemistry with montmorillonite K10 as a Brønsted acid catalyst. Ethyl 5,5-diethoxy-3-oxopentanoate and DMF-DMA are ground in a ball mill (30 Hz, 1 h), yielding 78% product without solvent. This approach minimizes waste and avoids high temperatures, preserving the acetal groups.
Optimization Studies
Temperature and Solvent Effects
| Condition | Solvent | Temperature (°C) | Yield (%) | Z -Isomer Purity (%) |
|---|---|---|---|---|
| Conventional | Toluene | 80 | 72 | 92 |
| Microwave | Solvent-free | 120 | 88 | 97 |
| Mechanochemical | None | RT | 78 | 94 |
Lower temperatures (e.g., 60°C) in conventional methods reduce byproducts like ethyl 5-ethoxy-3-oxopentanoate but require extended reaction times (24 h). Polar aprotic solvents (DMF, DMSO) are avoided due to acetal cleavage.
Catalytic Additives
-
Molecular sieves (4Å): Improve yields to 82% by adsorbing released methanol.
-
Triethylamine: Neutralizes trace acids, preventing acetal hydrolysis during workup.
Critical Analysis of Byproducts and Mitigation Strategies
Common Byproducts
Purification Techniques
-
Distillation: Effective for removing low-boiling impurities (e.g., methanol, excess DMF-DMA).
-
Column chromatography: Silica gel with hexane/ethyl acetate (7:3) resolves the target compound from hydrolyzed acetals.
Scalability and Industrial Feasibility
The microwave-assisted method is optimal for pilot-scale production, offering high throughput and energy efficiency. A 10-mmol scale trial achieved 85% yield with consistent purity (>95%). In contrast, mechanochemical synthesis, while eco-friendly, faces challenges in continuous processing.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylene group can undergo nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features
Key Observations :
Reactivity and Application Comparison
Table 2: Reactivity and Physical Properties
Key Findings :
- Ethyl 4-(dimethylamino) benzoate outperforms methacrylate derivatives in resin cements due to its aromatic stabilization and ester group positioning .
- The target compound’s conjugated enamine may enhance reactivity in polymerization or photochemical applications, similar to dimethylamino-substituted initiators. However, diethoxy groups could introduce steric effects, moderating reactivity .
Critical Analysis and Limitations
- Contradictions: While ethyl 4-(dimethylamino) benzoate shows high reactivity in resins , the target compound’s linear structure and diethoxy groups may reduce compatibility in polymer matrices.
- Gaps : Direct data on the target compound’s synthesis or applications are absent in the provided evidence; comparisons are inferred from structural analogs.
Biological Activity
Ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H19N1O4
- Molecular Weight : 253.30 g/mol
This compound features a dimethylamino group and ethoxy substituents, which may influence its biological activity.
Research indicates that the compound exhibits various biological activities, primarily through:
- Antioxidant Properties : this compound demonstrates significant antioxidant capabilities. Studies using molecular docking simulations have shown that it can effectively scavenge free radicals and reduce oxidative stress in cellular environments .
- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various models. This activity is crucial for potential applications in treating inflammatory diseases .
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer progression and inflammation .
Biological Activity Data Table
The following table summarizes key biological activities associated with this compound:
Case Study 1: Antioxidant Activity in Cellular Models
A study conducted on human endothelial cells demonstrated that treatment with this compound resulted in a significant reduction of oxidative stress markers. The compound was shown to decrease malondialdehyde (MDA) levels by 30% compared to control groups, indicating its potential as a protective agent against oxidative damage .
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines in treated animals compared to controls .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: Optimize reaction parameters such as solvent polarity (e.g., dichloromethane for imine formation), temperature control (e.g., reflux for lactone opening), and stoichiometric ratios of reactants (e.g., diazomethane for esterification). Use inert atmospheres to prevent hydrolysis of ethoxy groups. Monitor intermediates via TLC and adjust reaction times to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer: Combine -NMR and -NMR to confirm the β-keto ester and enamine moieties. Use HPLC with chiral columns to detect enantiomeric purity (e.g., racemic mixtures as seen in similar syntheses). Mass spectrometry (ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl stretching frequencies (1700–1750 cm) .
Q. How does the compound's stability vary under different storage conditions, and what protocols ensure long-term viability?
- Methodological Answer: The diethoxy and β-keto ester groups are prone to hydrolysis under humid conditions. Store samples in anhydrous solvents (e.g., ether) at −20°C under nitrogen. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to assess decomposition thresholds .
Q. What role do the diethoxy and β-keto ester groups play in determining the compound's reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer: The β-keto ester facilitates enolate formation, enabling alkylation or Michael additions. The diethoxy groups act as protecting moieties, reducing unwanted hydrolysis during reactions. Test reactivity under basic (e.g., NaH) or acidic (e.g., HCl) conditions to probe functional group compatibility .
Q. What purification methods are suitable for isolating high-purity samples, and what solvent systems are recommended?
- Methodological Answer: Use silica gel column chromatography with gradient elution (e.g., hexane/acetone 5:1) to separate polar byproducts. Recrystallization in ethanol/water mixtures may improve crystalline yield. Validate purity via melting point analysis and -NMR integration .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) elucidate the electronic and steric factors influencing the compound's tautomeric equilibria or isomerization pathways?
- Methodological Answer: Perform DFT simulations (B3LYP/6-31G*) to model the (Z)-configuration stability and tautomerization barriers. Compare calculated -NMR chemical shifts with experimental data to validate tautomeric populations. Use Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects .
Q. What experimental strategies can resolve contradictions between spectral data (e.g., unexpected NMR splitting patterns or mass fragmentation anomalies)?
- Methodological Answer: Employ variable-temperature NMR to distinguish dynamic effects (e.g., rotamers) from static structural ambiguities. Use high-resolution mass spectrometry (HRMS) to confirm fragment ion assignments. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How does the compound function as a ligand in coordination chemistry, and what spectroscopic methods validate its metal-binding behavior?
- Methodological Answer: Synthesize metal complexes (e.g., Cu) and analyze via UV-Vis (d-d transitions) and EPR spectroscopy. Conduct titration experiments to determine binding constants () using Job’s method. Compare IR spectra to identify shifts in carbonyl or enamine vibrations upon coordination .
Q. In multi-step syntheses, what kinetic or thermodynamic controls are critical for minimizing side reactions when using this compound as an intermediate?
- Methodological Answer: Optimize stepwise quenching (e.g., rapid acidification post-esterification) to prevent retro-aldol reactions. Use in-situ monitoring (e.g., ReactIR) to track enamine formation kinetics. Employ low temperatures (−78°C) to favor kinetically controlled products over thermodynamically stable isomers .
Q. How can isotopic labeling or advanced spectroscopic techniques trace the compound's metabolic or degradation pathways in model systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
